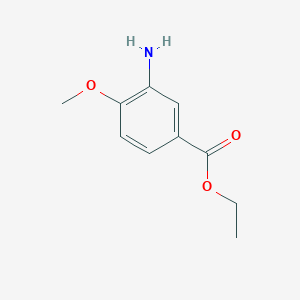

Ethyl 3-Amino-4-methoxybenzoate

描述

Significance as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

Ethyl 3-amino-4-methoxybenzoate is a key building block in organic synthesis due to the reactivity of its functional groups. The amino group can undergo various reactions, such as diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. The ester group can be hydrolyzed to a carboxylic acid or converted to other derivatives. libretexts.orgchemicalbook.com The methoxy (B1213986) group influences the electronic properties of the benzene (B151609) ring, affecting its reactivity in electrophilic aromatic substitution reactions.

The strategic placement of these groups on the aromatic ring makes it a valuable precursor for the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.gov For instance, derivatives of aminobenzoic acid are crucial intermediates for creating benzimidazoles and oxobenzimidazoles, classes of compounds with known pharmacological activities. nih.gov The compound's structure also lends itself to the construction of larger, more complex molecular architectures.

Overview of Key Academic Research Domains

The unique structural features of this compound and its derivatives have led to their use in several areas of academic research:

Medicinal Chemistry: Substituted benzoates are widely used in the development of pharmaceuticals. The core structure of this compound is a component of various molecules being investigated for therapeutic applications. For example, related aminobenzoic acid derivatives are precursors to compounds with potential antimicrobial properties. nih.gov

Materials Science: Research has explored the use of polymers derived from related compounds, such as poly-3-amino-4-methoxybenzoic acid, in the development of conductive biomaterials. One such application is in cardiac tissue engineering, where these materials aim to restore electrical synchrony in damaged heart tissue. scholaris.ca

Dye and Pigment Industry: Aromatic amines are fundamental components in the synthesis of azo dyes and other colorants. The amino group on compounds like 3-amino-4-methoxybenzanilide, a related derivative, serves as a key functional group for producing a range of organic pigments. google.com

Historical Evolution of Research on Substituted Benzoate (B1203000) Esters

The study of substituted benzoate esters has a long history intertwined with the development of modern organic chemistry. A pivotal moment was the formulation of the Hammett equation in 1937 by Louis Plack Hammett. wikipedia.org This equation established a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzoic acid derivatives. wikipedia.org This provided a foundational framework for understanding how substituents like amino and methoxy groups influence reaction rates and equilibria. wikipedia.org

Early research focused on understanding the electronic effects of different functional groups on the benzene ring. acs.org Over time, this knowledge has been applied to the rational design of molecules with specific properties. Kinetic studies on the hydrolysis of substituted benzoate esters, for example, have provided detailed insights into reaction mechanisms and the influence of steric and electronic factors. researchgate.netresearchgate.net This foundational research has paved the way for the use of compounds like this compound as versatile tools in contemporary chemical synthesis.

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 16357-44-1 sigmaaldrich.com |

| Molecular Formula | C10H13NO3 sigmaaldrich.com |

| Molecular Weight | 195.22 g/mol ambeed.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C10H13NO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3 sigmaaldrich.com |

| InChI Key | FEWCDEPEMGXGFK-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWCDEPEMGXGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Ethyl 3-amino-4-methoxybenzoate is characterized by several key absorption bands that confirm the presence of its amine, ester, and methoxy (B1213986) ether functionalities.

The primary amine (-NH₂) group typically displays two distinct N-H stretching vibrations in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) of the ethyl ester group produces a strong, sharp absorption band around 1700 cm⁻¹. The C-O stretching vibrations associated with the ester and the methoxy ether group are expected in the 1300-1000 cm⁻¹ range, while aromatic C-H and C=C stretching bands appear at approximately 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3200 |

| Amine (-NH₂) | N-H Bend | 1650 - 1580 |

| Ester (C=O) | C=O Stretch | 1725 - 1705 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester & Ether | C-O Stretch | 1300 - 1000 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for each type of proton. The ethyl group presents as a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. The methoxy group (-OCH₃) appears as a sharp singlet. The protons on the aromatic ring will appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm), with their chemical shifts and splitting patterns dictated by their positions relative to the electron-donating amine and methoxy groups and the electron-withdrawing ester group. The two protons of the amine group (-NH₂) typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing far downfield (165-175 ppm). The aromatic carbons appear in the 110-160 ppm range, with their specific shifts influenced by the attached substituents. The methoxy carbon and the carbons of the ethyl group appear in the upfield region.

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | ~1.35 | Triplet | 3H |

| Ethyl -CH₂- | ~4.30 | Quartet | 2H |

| Methoxy -OCH₃ | ~3.85 | Singlet | 3H |

| Amine -NH₂ | ~4.50 (broad) | Singlet | 2H |

| Aromatic H (C5-H) | ~6.70 | Doublet | 1H |

| Aromatic H (C2-H) | ~7.20 | Doublet | 1H |

| Aromatic H (C6-H) | ~7.30 | Doublet of Doublets | 1H |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~166 |

| Aromatic C-O | ~150 |

| Aromatic C-N | ~140 |

| Aromatic C-COOEt | ~122 |

| Aromatic C-H | ~110-125 |

| Ethyl -OCH₂- | ~60 |

| Methoxy -OCH₃ | ~55 |

| Ethyl -CH₃ | ~14 |

Note: NMR chemical shifts are predicted based on data from analogous compounds and established substituent effects. Actual experimental values may vary slightly.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it allows for the separation and identification of components in a mixture.

For this compound (C₁₀H₁₃NO₃), the calculated monoisotopic mass is 195.090 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 195. Common fragmentation pathways for esters include the loss of the alkoxy group. libretexts.org A significant fragment would therefore be expected at m/z = 150, corresponding to the loss of the ethoxy radical (•OCH₂CH₃; 45 Da). Another characteristic fragmentation would be the loss of the entire carbethoxy group, leading to a fragment corresponding to the aminomethoxybenzene cation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for separating, identifying, and quantifying components in a mixture. These methods are routinely used to assess the purity of chemical compounds.

For a polar aromatic compound like this compound, a reversed-phase (RP) HPLC method is typically employed. sielc.comhelixchrom.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A common mobile phase would be a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid to ensure sharp peak shapes. sielc.comhelixchrom.com Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring strongly absorbs. The retention time is a characteristic property of the compound under specific conditions, and the area under the peak is proportional to its concentration, allowing for accurate quantitative analysis and purity determination.

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's connectivity and conformation and reveals how molecules pack together in the solid state. As of the latest search, a solved crystal structure for this compound is not publicly available. However, the application of this technique would yield the following critical information.

Were a suitable single crystal of this compound to be grown and analyzed, SC-XRD would first determine its fundamental crystallographic parameters. This includes the unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ) and the crystal system to which it belongs (e.g., monoclinic, orthorhombic, triclinic). Furthermore, the analysis would identify the specific space group of the crystal, which describes all the symmetry operations (like rotations, reflections, and inversions) that map the crystal lattice onto itself.

Conformational Analysis and Torsion Angles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key rotational degrees of freedom involve the ester and methoxy groups relative to the benzene (B151609) ring.

While specific experimental crystallographic data for this compound is not publicly available, insights into its likely conformations can be drawn from studies on structurally related aminobenzoic acid derivatives. nih.govacs.org A critical aspect of the conformation of such molecules is the torsion angle between the aromatic ring and the carbonyl group of the ester. Research on meta-aminobenzoic acid (mABZ) monomers has shown the possibility of at least two distinct conformations arising from a 180° rotation about the aryl-carbonyl bond. nih.govacs.org This suggests that the ethyl ester group in this compound may also exhibit similar rotational isomerism.

To illustrate the potential torsion angles that define the conformation of this compound, a table of hypothetical but plausible torsion angles is presented below. These are based on typical values observed in similar small organic molecules.

| Torsion Angle | Atoms Involved | Hypothetical Value (°) | Significance |

| τ1 | C2-C3-N-H | 0 or 180 | Defines the orientation of the amino group hydrogen atoms relative to the ring. |

| τ2 | C3-C4-O-C(methoxy) | 0 or 180 | Defines the orientation of the methoxy group. |

| τ3 | C2-C1-C(O)-O(ester) | ~0 or ~180 | Describes the planarity of the ester group with the benzene ring. Studies on related compounds suggest this can vary. acs.org |

| τ4 | C1-C(O)-O-C(ethyl) | ~180 | Typically adopts a trans conformation for steric reasons. |

This table presents hypothetical values for illustrative purposes, as specific experimental data for this compound is not available.

Advanced Refinement Methodologies in Crystallography

The determination of a crystal structure from diffraction data is a complex process that relies on sophisticated refinement techniques to achieve accuracy. rsc.orgrsc.org For a small organic molecule like this compound, once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive method for structural elucidation. rsc.org The initial model obtained from solving the phase problem is refined to best fit the experimental data. Advanced refinement methodologies go beyond the simplistic independent atom model (IAM) to provide a more detailed and accurate picture of the electron density distribution and atomic displacements. iucr.org

Key advanced refinement techniques include:

Multipolar Refinement: This method, often based on the Hansen-Coppens multipole model, deviates from the assumption of spherical atoms in the IAM. iucr.org It models the aspherical distribution of electron density due to chemical bonding and lone pairs. This technique can lead to more accurate bond lengths and angles, especially for bonds involving hydrogen atoms, and provides a more detailed picture of the electrostatic potential. iucr.org

TLS (Translation, Libration, and Screw-rotation) Refinement: This approach is used to model the anisotropic displacement of groups of atoms, such as the entire molecule or flexible side chains (e.g., the ethyl group), as rigid bodies. This is particularly useful when dealing with thermal motion in the crystal lattice.

Constrained and Restrained Refinement: In cases of disorder or when dealing with atoms with low scattering power (like hydrogen), constraints and restraints are applied during refinement. For instance, the geometry of the ethyl group might be restrained to known ideal values to achieve a stable refinement. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Software and Algorithms: Modern crystallographic software packages like SHELXL, Olex2, and Phenix incorporate these advanced refinement techniques. researchgate.net They employ robust algorithms to handle complex structural features such as twinning, disorder, and weak diffraction data.

The application of these advanced refinement methodologies would be crucial in obtaining a high-quality crystal structure of this compound, providing precise information on bond lengths, angles, and the subtle details of its conformational preferences and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Studies on Ethyl 3 Amino 4 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like Ethyl 3-Amino-4-methoxybenzoate. These methods provide a detailed picture of electron distribution and orbital energies.

Detailed Research Findings: While specific DFT studies on this compound are not widely published, the methodology can be understood from research on analogous compounds such as ethyl 4-aminobenzoate (B8803810) (EAB). researchgate.net For EAB, calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to evaluate its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net

A similar approach for this compound would involve optimizing its molecular structure to find the lowest energy conformation. Subsequent calculations would yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Descriptors and Property Prediction Models

Molecular descriptors are numerical values that encode information about a molecule's structure and are used in Quantitative Structure-Property Relationship (QSPR) models to predict physicochemical properties. escholarship.org These models are essential for screening compounds and predicting their behavior without the need for extensive experimental work. biorxiv.org

Detailed Research Findings: For this compound, several key molecular descriptors can be calculated to predict its behavior. These descriptors provide a quantitative measure of properties that govern the molecule's interaction with its environment.

Table 1: Predicted Molecular Descriptors for this compound and Related Compounds

| Descriptor | This compound | Ethyl 3-Amino-4-methylbenzoate nih.gov | Ethyl 3-hydroxy-4-methoxybenzoate nih.gov | Significance |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ sigmaaldrich.com | C₁₀H₁₃NO₂ nih.gov | C₁₀H₁₂O₄ nih.gov | Basic elemental composition. |

| Molecular Weight | 195.21 g/mol | 179.22 g/mol nih.gov | 196.20 g/mol nih.gov | Mass of one mole of the compound. |

| XLogP3 | ~1.6 | 2.1 nih.gov | 2.1 nih.gov | A measure of lipophilicity, indicating how the compound partitions between an oily and an aqueous phase. |

| Hydrogen Bond Donor Count | 1 | 1 nih.gov | 1 nih.gov | Number of hydrogen atoms attached to electronegative atoms (N, O) that can act as H-bond donors. |

| Hydrogen Bond Acceptor Count | 4 | 3 nih.gov | 4 nih.gov | Number of electronegative atoms (N, O) with lone pairs that can act as H-bond acceptors. |

| Rotatable Bond Count | 4 | 3 nih.gov | 4 nih.gov | Number of bonds that can rotate freely, indicating molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | 52.3 Ų nih.gov | 66.8 Ų nih.gov | Sum of surfaces of polar atoms; correlates with permeability and transport characteristics. |

These descriptors are fundamental inputs for building predictive models for properties like solubility, melting point, and boiling point. escholarship.org The presence of both hydrogen bond donors (the amino group) and multiple acceptors (the oxygen atoms of the methoxy (B1213986) and ester groups) suggests the potential for significant intermolecular interactions. The number of rotatable bonds indicates a degree of conformational flexibility.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the potential energy surface (PES) helps to identify the most stable conformations (energy minima) and the energy barriers between them. researchgate.net

Detailed Research Findings: A specific conformational analysis for this compound is not documented in the available literature. However, the methodology for such a study is well-established. researchgate.net It would involve systematically rotating the flexible bonds of the molecule—specifically the C-O bond of the ester, the C-C bond of the ethyl group, and the C-O bond of the methoxy group—and calculating the potential energy at each increment.

Simulation of Reaction Mechanisms and Transition State Geometries

Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing insights into reaction mechanisms, intermediates, and the geometries of high-energy transition states. arxiv.org This is particularly useful for optimizing reaction conditions and understanding the factors that control product formation.

Detailed Research Findings: While there are no specific published simulations for the synthesis of this compound, computational methods could be applied to its known synthetic routes. A common synthesis involves the esterification of 3-amino-4-methoxybenzoic acid.

A theoretical study of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (3-amino-4-methoxybenzoic acid and ethanol) and the products (this compound and water).

Transition State Search: Locating the transition state structure for the esterification reaction. This involves identifying a first-order saddle point on the potential energy surface that connects the reactants and products.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. The reactants and products should have all real (positive) frequencies, while the transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Pharmacological Applications and Structure Activity Relationship Sar Studies

Design and Synthesis of Functionalized Benzoate (B1203000) Derivatives with Enhanced Biological Activity

The core structure of ethyl 3-amino-4-methoxybenzoate allows for targeted modifications to optimize its interaction with biological targets. The amino group can be acylated, alkylated, or incorporated into heterocyclic rings, while the ester can be hydrolyzed or converted to amides. The methoxy (B1213986) group can also be modified, although this is less common. These synthetic strategies have led to the creation of extensive libraries of functionalized benzoate derivatives.

For instance, a novel and straightforward solid-phase synthesis of distamycin analogues, which are known for their anticancer activity, has been developed using aromatic amino-nitro compounds. nih.gov This method allows for the generation of a multitude of new compounds based on the distamycin A lead molecule. nih.gov Another example involves the synthesis of 3-amino-4-aminoximidofurazan derivatives with a polyamine skeleton, which have shown moderate to significant antimicrobial activities. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the synthesis of gefitinib, a tyrosine kinase inhibitor, can start from methyl 3-hydroxy-4-methoxybenzoate, a related compound. mdpi.com The process includes alkylation, nitration, reduction, cyclization, chlorination, and amination reactions. mdpi.com Similarly, the synthesis of 2-arylbenzimidazoles from 4-fluoro-3-nitrobenzoic acid involves a four-step, high-yielding process where reduction and cyclocondensation steps are efficiently carried out under microwave irradiation. researchgate.net

These examples highlight the versatility of the benzoate scaffold in generating structurally diverse molecules with a range of biological activities. The ability to systematically modify different parts of the molecule is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of the resulting compounds.

Role in Drug Discovery and Lead Compound Development

This compound and its derivatives have emerged as important players in drug discovery, serving as lead compounds for the development of new therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better.

The diverse biological activities exhibited by derivatives of this compound make them attractive starting points for drug development programs. For example, their demonstrated antimicrobial, anti-inflammatory, and local anesthetic properties suggest their potential for treating a variety of conditions. chemicalbook.com

The development of distamycin analogues is a prime example of how a natural product with therapeutic potential but also high toxicity can inspire the search for safer and more effective derivatives. nih.gov By modifying the structure of distamycin A, researchers aim to retain its DNA-binding and anticancer activity while reducing its toxicity. nih.gov This approach, known as lead optimization, is a critical step in the drug discovery process.

Furthermore, the synthesis of compound libraries based on the this compound scaffold allows for high-throughput screening to identify new hits and leads for various diseases. The structural information gathered from these screening efforts, combined with computational modeling, can guide the rational design of more potent and selective drug candidates.

Investigations into Diverse Bioactivities of Derivatives

The chemical versatility of this compound has enabled the exploration of a wide range of biological activities in its derivatives. These investigations have unveiled promising candidates for various therapeutic applications.

Derivatives of this compound have shown significant promise as both antitumor and antiviral agents. A notable example is the development of distamycin analogues. Distamycin A is a natural antibiotic with anticancer properties, but its clinical use is limited by its toxicity. nih.gov Synthetic analogues of distamycin, often incorporating substituted benzene (B151609) rings derived from precursors like this compound, have been designed to improve its therapeutic index. nih.gov These compounds often exert their effects by binding to the minor groove of DNA. nih.gov

In the realm of antiviral research, various heterocyclic derivatives synthesized from amino-benzoate precursors have been investigated. For instance, 7-imidazolyl-substituted polyfluoroflavones containing methoxy groups have been synthesized and evaluated for their antiviral activity against influenza A (H1N1) and Coxsackie B3 viruses. nih.gov Additionally, uracil (B121893) derivatives linked to a 4-oxoquinazoline fragment have demonstrated high inhibitory activity against human cytomegalovirus and varicella-zoster virus. nih.gov Coumarin derivatives have also been explored for their antiviral potential, with some showing activity against Herpes Simplex Virus-1 (HSV-1). mdpi.com

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens.

Antibacterial Activity: Several studies have reported the antibacterial properties of compounds derived from amino-benzoate precursors. For example, 3-amino-4-aminoximidofurazan derivatives have exhibited moderate to significant antimicrobial activity against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Another study highlighted that the phenolic compound ethyl 3,4-dihydroxybenzoate can potentiate the activity of antibiotics against drug-resistant Escherichia coli by inhibiting efflux pumps. mdpi.com Furthermore, derivatives of 3-Substituted Isobenzofuran-1(3-H)-one have shown good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. imjst.org

Antifungal Activity: In addition to antibacterial effects, various derivatives have demonstrated antifungal properties. For instance, certain 3-Substituted Isobenzofuran-1(3-H)-one derivatives exhibited antifungal activity against Candida albicans. imjst.org Similarly, some newly synthesized β-amino acid derivatives containing a 2-hydroxyphenyl moiety showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com The synergistic antifungal interactions between the antibiotic Amphotericin B and selected 1,3,4-thiadiazole (B1197879) derivatives have also been explored, suggesting a potential combination therapy for fungal infections. nih.gov Furthermore, ethyl 3,5-diarylisoxazole-4-carboxylates have been tested for their antimicrobial activity, including against fungal strains. researchgate.net

A study on 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) demonstrated its strong inhibitory action against Aspergillus niger and Candida albicans. jmchemsci.com

The following table summarizes the antimicrobial activity of some of these derivatives:

| Derivative Class | Target Microorganism | Observed Effect | Reference |

| 3-Amino-4-aminoximidofurazan derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Moderate to significant antimicrobial and antibiofilm activity. | nih.gov |

| Ethyl 3,4-dihydroxybenzoate | Drug-resistant Escherichia coli | Potentiates antibiotic activity by inhibiting efflux pumps. | mdpi.com |

| 3-Substituted Isobenzofuran-1(3-H)-one derivatives | E. coli, S. aureus, C. albicans | Good antibacterial and antifungal activity. | imjst.org |

| β-Amino acid derivatives | Candida tenuis, Aspergillus niger | Significant antifungal activity. | mdpi.com |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | Aspergillus niger, Candida albicans | Strong antifungal inhibition. | jmchemsci.com |

Derivatives of this compound have shown potential in modulating inflammatory responses. chemicalbook.com The structural features of these compounds can be modified to interact with various targets in the inflammatory cascade. For example, quinoxaline (B1680401) derivatives, which can be synthesized from amino-benzoate precursors, are known to possess anti-inflammatory properties. mdpi.com The development of compounds that can effectively control inflammation is of great interest for treating a wide range of diseases, from arthritis to inflammatory bowel disease.

The chemical structure of this compound shares similarities with known local anesthetics, such as benzocaine (B179285) (ethyl 4-aminobenzoate). This has prompted research into the development of local anesthetic analogues derived from this scaffold. chemicalbook.com By modifying the substitution pattern on the aromatic ring and the nature of the amino and ester groups, it is possible to fine-tune the anesthetic potency and duration of action. The goal is to develop new local anesthetics with improved efficacy and reduced side effects compared to existing drugs.

Synthesis and Biological Evaluation of Heterocyclic Compounds (e.g., Benzimidazoles, Quinazolinones)

The chemical versatility of this compound allows for its use in the synthesis of fused heterocyclic systems like benzimidazoles and quinazolinones, which are prominent pharmacophores in numerous therapeutic agents.

Benzimidazoles:

Benzimidazole (B57391) derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine derivative with an aldehyde or a carboxylic acid. While direct literature on the synthesis from this compound is limited, analogous structures are widely used. For instance, the condensation of o-phenylenediamines with various benzoic acid derivatives is a common strategy. The resulting substituted benzimidazoles have been evaluated for their biological activities.

Recent studies have shown that substituted benzimidazole derivatives can exhibit significant antimicrobial and anticancer effects. For example, a series of synthesized benzimidazole compounds were tested for their antimicrobial activity using the tube dilution method and showed good potential against selected bacterial and fungal species. nih.gov Furthermore, their antiproliferative activity against breast cancer cell lines has been demonstrated using the SRB assay. nih.gov The biological activity of these compounds is often attributed to their ability to compete with purines in biological systems, thereby inhibiting the synthesis of bacterial nucleic acids and proteins. nih.gov

Quinazolinones:

Quinazolinone derivatives are another important class of heterocyclic compounds with significant biological activities, particularly as anticancer agents. Their synthesis can be achieved through various routes, often involving the cyclization of an anthranilic acid derivative. This compound, being an aminobenzoate, is a suitable precursor for such syntheses.

A series of novel 3-methyl-quinazolinone derivatives were designed and synthesized as potential EGFR inhibitors for antitumor treatment. nih.gov Their in vitro cytotoxicity was evaluated against several human cancer cell lines, including prostate (PC-3), lung (A549), and liver (SMMC-7721) cancer cells. nih.gov Another study focused on quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain, which exhibited broad-spectrum antiproliferative activity against five different cancer cell lines. nih.gov One of the most potent compounds induced a G2/M phase arrest in the HT29 cell line. nih.gov

| Compound Class | Biological Activity | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Benzimidazoles | Antimicrobial | Tube Dilution Method | Good potential against selected Gram-negative and Gram-positive bacteria and fungi. | nih.gov |

| Benzimidazoles | Anticancer | SRB Assay (MCF7 breast cancer cell line) | Exhibited antiproliferative activity comparable to the standard drug. | nih.gov |

| Quinazolinones | Antitumor (EGFR inhibitors) | In vitro cytotoxicity (PC-3, A549, SMMC-7721 cell lines) | Designed as novel EGFR inhibitors with potential antitumor activity. | nih.gov |

| Quinazolin-4(3H)-ones | Antiproliferative | In vitro against A549, MCF-7, HeLa, HT29, and HCT-116 cell lines | A potent compound (5c) showed an IC50 value of 5.53 μM against the HT29 cell line and induced G2/M phase arrest. | nih.gov |

Elucidation of Pharmacological Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms by which derivatives of this compound exert their pharmacological effects is crucial for the development of new drugs.

For quinazolinone derivatives, a significant mechanism of action is the inhibition of tyrosine kinases. mdpi.com These enzymes are critical components of cellular signaling pathways that regulate cell growth and differentiation. By inhibiting specific tyrosine kinases, such as the epidermal growth factor receptor (EGFR), quinazolinone-based compounds can disrupt the signaling cascades that drive the growth of tumors. mdpi.com

In the case of certain quinazolin-4(3H)-one derivatives, the mechanism of antitumor activity has been linked to the disruption of microtubule dynamics. One study found that a potent compound promoted tubulin polymerization in vitro, leading to an activation of the spindle assembly checkpoint and subsequent cell cycle arrest in the G2/M phase. nih.gov This mode of action is similar to that of some established anticancer drugs.

In Silico Approaches for Ligand-Receptor Interactions and Molecular Docking

Computational methods, such as molecular docking, play a vital role in understanding the interactions between small molecules and their biological targets at the molecular level. These in silico approaches are instrumental in rational drug design and for predicting the binding affinity and orientation of a ligand within the active site of a receptor.

For derivatives of heterocyclic compounds that can be synthesized from this compound, molecular docking studies have been employed to elucidate their binding modes. For instance, in the development of 3-methoxy flavone (B191248) derivatives as anti-breast cancer agents, molecular docking was used to study their interactions with the human estrogen receptor alpha (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov These studies help in understanding the structure-activity relationships and in designing more potent inhibitors.

In another study, molecular docking was performed on a series of thiazolidin-4-one derivatives against the C-KIT Tyrosine kinase target protein. researchgate.net The results showed good interaction of the synthesized molecules with the target protein, and the studies helped to identify which functional groups could enhance binding and intestinal absorption. researchgate.net Such computational analyses are invaluable for optimizing lead compounds and predicting their pharmacokinetic properties.

| Compound Class | Target | In Silico Method | Key Findings | Reference |

|---|---|---|---|---|

| 3-Methoxy Flavone Derivatives | ER-α, EGFR | Molecular Docking | Elucidated ligand-protein interactions to guide the design of anti-breast cancer agents. | nih.gov |

| Thiazolidin-4-one Derivatives | C-KIT Tyrosine Kinase | Molecular Docking, ADME studies | Demonstrated good interaction with the target protein and identified functionalities that could improve human intestinal absorption. | researchgate.net |

Applications Beyond Pharmaceutical Sciences

Catalytic Applications in Organic Synthesis

The role of Ethyl 3-Amino-4-methoxybenzoate in organic synthesis is primarily as a precursor or intermediate rather than as a direct catalyst. Its aromatic amine and ester functional groups make it a valuable starting material for constructing more complex molecules. For instance, it is used as a reactant in the synthesis of various heterocyclic compounds and other elaborate organic structures. In one patented process, this compound is a key starting material, undergoing further reactions to create complex ligand-based molecules. google.com The synthesis involves reacting it with phosphorus trichloride (B1173362) (PCl3) and subsequently treating it with other reagents to build molecules designed for specific protein interactions. google.com

While it facilitates chemical transformations by being incorporated into the final product structure, it is not typically recovered unchanged, which distinguishes it from a classical catalyst. The literature available does not prominently feature this compound as a compound that speeds up reactions while remaining unchanged, which is the definitive role of a catalyst.

Material Science and Polymer Chemistry

The field of material science has found utility for aminobenzoate structures in the creation of polymers and colorants. The presence of a reactive amine group on an aromatic ring is a gateway to a variety of chemical modifications, leading to materials with specialized properties.

This compound is classified as a dye intermediate, indicating its role as a foundational element in the synthesis of coloring agents. ambeed.com Its chemical structure, specifically the primary aromatic amine group (-NH2), makes it a suitable candidate for producing azo dyes.

Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest group of synthetic colorants. The synthesis is a well-established two-step process:

Diazotization: The aromatic amine, in this case, this compound, is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amine group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another amine. This electrophilic substitution reaction forms the stable azo bond, creating a highly conjugated system that imparts color to the molecule.

By varying the coupling component, a wide spectrum of colors (yellow, orange, red, etc.) can be achieved. The methoxy (B1213986) (-OCH3) and ethyl ester (-COOEt) groups on the this compound ring can also influence the final color and properties of the dye, such as its solubility and lightfastness.

A significant application in material science involves the development of polymers with unique functionalities. Research has been conducted on a conductive biomaterial derived from a very close analog of the title compound, 3-amino-4-methoxybenzoic acid. scholaris.ca Scientists have synthesized a conductive polymer hydrogel, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G) , designed for biomedical applications, specifically for treating cardiac arrhythmias that can occur after a heart attack. scholaris.ca

The scar tissue that forms after a myocardial infarction is non-conductive and disrupts the heart's normal electrical signaling, leading to potentially fatal arrhythmias. scholaris.ca The PAMB-G polymer was developed to be injected into this scar tissue to restore electrical conductivity, thereby re-synchronizing the contraction of the heart muscle. scholaris.ca Extensive biocompatibility studies were performed to assess the safety of this novel material for clinical use. The research concluded that the PAMB-G hydrogel was non-toxic to heart cells and stem cells and showed no adverse effects in animal models over a three-month period. scholaris.ca This development showcases how a monomer based on the 3-amino-4-methoxybenzoate structure can be polymerized to create a specialized, conductive resin with life-saving potential.

Data Tables

Table 1: Physical and Chemical Properties of a Related Compound: Mthis compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | sigmaaldrich.com |

| Molecular Weight | 181.19 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 82-87 °C | sigmaaldrich.com |

| Assay | 97% | sigmaaldrich.com |

Table 2: Summary of Biocompatibility Assessment of Poly-3-amino-4-methoxybenzoic Acid-Gelatin (PAMB-G) Hydrogel

| Assessment Type | Finding | Source |

| Cytotoxicity | Non-cytotoxic to cardiomyocytes and stem cells. | scholaris.ca |

| In Vivo Toxicity | Injected rat hearts showed similar toxicity parameters to saline controls over 3 months. | scholaris.ca |

| Systemic Effects | No adverse effects observed on body weight, organ-brain ratios, or hematologic parameters. | scholaris.ca |

| Reproductive Toxicity | Did not result in any reproductive toxicity. | scholaris.ca |

| Overall Conclusion | Deemed a non-toxic conductive biomaterial suitable for further clinical evaluation. | scholaris.ca |

Future Research Trajectories and Emerging Trends in Ethyl 3 Amino 4 Methoxybenzoate Chemistry

Exploration of Novel Chemical Reactivities and Transformations

The chemical architecture of Ethyl 3-amino-4-methoxybenzoate, featuring an aromatic amine, a methoxy (B1213986) group, and an ethyl ester, offers multiple sites for chemical modification. Future research will likely focus on leveraging these functional groups to forge novel molecular entities. The amino group is a prime target for derivatization, enabling the construction of amides, sulfonamides, and ureas, or for participation in cyclization reactions to form heterocyclic systems. For instance, aminobenzoic acid derivatives are key precursors in the synthesis of benzimidazoles, which are of significant pharmacological interest. nih.gov

The aromatic ring itself is amenable to electrophilic substitution reactions, although the directing effects of the existing substituents will govern the regioselectivity. The exploration of less conventional transformations, such as C-H activation or cross-coupling reactions, could unlock new avenues for structural diversification. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of other functional groups, or it can undergo transesterification to introduce different alkyl groups.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning

Furthermore, ML algorithms can be employed to optimize reaction conditions and predict the outcomes of chemical transformations, accelerating the synthetic process and reducing waste. By analyzing reaction parameters from the literature and experimental data, these models can suggest optimal catalysts, solvents, and temperature profiles for the synthesis of this compound and its derivatives, contributing to more efficient and reliable synthetic protocols.

Advancements in Sustainable and Economically Viable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. jddhs.commdpi.comresearchgate.net Future research on this compound will undoubtedly focus on developing more sustainable and economically viable synthetic routes. This includes the use of greener solvents, such as water or bio-based solvents, to minimize the environmental impact of chemical processes. jddhs.commdpi.com

Catalysis, particularly biocatalysis and heterogeneous catalysis, will play a pivotal role in developing cleaner synthetic methods. jddhs.com Enzymes, for example, can catalyze reactions with high selectivity under mild conditions, reducing the need for protecting groups and minimizing the generation of byproducts. Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and energy consumption. nih.govresearchgate.net The application of these green chemistry principles will not only lead to more environmentally friendly processes but also has the potential to reduce manufacturing costs.

Discovery of Underexplored Biological Targets and Therapeutic Potentials

While aminobenzoic acid derivatives are known to be precursors for compounds with antitumor and antiviral activities, a vast landscape of biological targets remains to be explored for derivatives of this compound. nih.gov For instance, derivatives of the related 4-amino-3-chloro benzoate (B1203000) ester have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) for anticancer therapy. nih.gov This suggests that derivatives of this compound could also be designed to target specific kinases or other enzymes implicated in disease.

Furthermore, a conductive polymer synthesized from the related 3-amino-4-methoxybenzoic acid has shown promise in the treatment of cardiac arrhythmia, indicating a potential for developing novel biomaterials from this compound derivatives. scholaris.ca Future research should, therefore, involve high-throughput screening of this compound derivatives against a diverse panel of biological targets to uncover new therapeutic applications.

Development of Multifunctional Derivatives with Synergistic Activities

The development of multifunctional molecules, which can modulate multiple biological targets simultaneously, is an emerging paradigm in drug discovery. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The scaffold of this compound is well-suited for the design of such multifunctional derivatives.

By strategically combining pharmacophores that target different proteins or pathways, it may be possible to create synergistic effects. For example, a derivative could be designed to inhibit a key enzyme while also possessing antioxidant or anti-inflammatory properties. The synthesis of such chimeric molecules will require sophisticated synthetic strategies and a deep understanding of the structure-activity relationships for each of the targeted biological activities.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 16357-44-1 | C₁₀H₁₃NO₃ | 195.22 | Solid |

| Ethyl 4-amino-3-methoxybenzoate | 73368-41-9 | C₁₀H₁₃NO₃ | 195.22 | - |

| Ethyl 3-amino-4-methylbenzoate | 41191-92-8 | C₁₀H₁₃NO₂ | 179.22 | - |

| Ethyl 4-amino-3-methylbenzoate | 85056-53-3 | C₁₀H₁₃NO₂ | 179.21 | Solid |

| Mthis compound | 24812-90-6 | C₉H₁₁NO₃ | 181.19 | Solid |

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.comepa.govnih.govsigmaaldrich.com

Table 2: Potential Therapeutic Applications of Aminobenzoate Derivatives

| Derivative Class | Potential Therapeutic Application | Example Target/Activity | Reference |

| Benzimidazoles | Antitumor, Antiviral | DNA replication/transcription interference | nih.gov |

| 4-Amino-3-chloro benzoate esters | Anticancer | EGFR tyrosine kinase inhibition | nih.gov |

| Poly-3-amino-4-methoxybenzoic acid | Cardiac arrhythmia | Conductive biomaterial | scholaris.ca |

| Aminobenzoic acid derivatives | Various pharmacological interests | Heterocyclic compound synthesis | nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-Amino-4-methoxybenzoate, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via alkylation of 3-amino-4-methoxybenzoic acid with ethyl bromide under reflux conditions (150°C, 30 hours in an autoclave) . Subsequent esterification may require acid catalysis (e.g., glacial acetic acid) and ethanol as a solvent, followed by purification via recrystallization or column chromatography. Key challenges include controlling side reactions (e.g., over-alkylation) and optimizing solvent polarity to enhance yield .

- Data Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and methoxy/amino substituents on the aromatic ring .

- IR : Identify ester carbonyl stretching (~1720 cm) and NH vibrations (~3400 cm) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: 209.2 for CHNO) .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology :

- Antimicrobial Assays : Conduct disk diffusion tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using concentrations of 50–200 µg/mL, with ampicillin as a positive control .

- Enzyme Inhibition : Screen against tyrosine kinases or cytochrome P450 isoforms via fluorometric assays, comparing IC values to known inhibitors .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Use SHELXL for refinement of X-ray diffraction data, focusing on resolving disordered methoxy/amino groups. Validate hydrogen bonding networks with Olex2 or ORTEP-3 for 3D visualization . If discrepancies persist (e.g., bond length variations >0.05 Å), re-examine crystal packing effects via Mercury software .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack. Compare with experimental kinetic data from reactions with amines or thiols .

Q. What experimental designs mitigate by-product formation during esterification?

- Methodology :

- Temperature Control : Maintain reflux temperatures <160°C to avoid decarboxylation .

- Catalyst Screening : Test p-toluenesulfonic acid vs. sulfuric acid for improved selectivity .

- In Situ Monitoring : Use FT-IR to detect intermediate anhydrides, which may hydrolyze to undesired carboxylic acids .

Q. How do solvent polarity and substituent effects influence the compound’s UV-Vis absorption?

- Methodology : Measure λ in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Correlate shifts with Hammett parameters of substituents (σ values: -OCH = -0.27, -NH = -0.66) to model electronic transitions .

Methodological Challenges and Solutions

- Synthesis Contradictions : reports ethyl bromide alkylation at 150°C, while uses benzaldehyde reflux at lower temperatures (~80°C). Resolution: Optimize temperature based on substrate stability; pre-protect amino groups to prevent side reactions .

- Biological Activity Variability : Discrepancies in antimicrobial data ( vs. 20) may stem from assay protocols. Standardize using CLSI guidelines and minimum inhibitory concentration (MIC) endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。